

Comparative Guide to the Characterization of 4-Amino-2,6-dimethoxypyrimidine Derivatives

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Compound of Interest

Compound Name: 4-Amino-2,6-dimethoxypyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **4-Amino-2,6-dimethoxypyrimidine** and its derivatives, focusing on their synthesis, spectroscopic characterization, and biological activities. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a structured overview of available data and experimental methodologies.

Physicochemical and Spectroscopic Characterization

4-Amino-2,6-dimethoxypyrimidine serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The parent compound is a white crystalline solid with a melting point of 149-152 °C.^[1] Its structural and electronic properties have been elucidated through various spectroscopic techniques.

A comprehensive comparison of the spectroscopic data for a series of synthesized N-substituted **4-Amino-2,6-dimethoxypyrimidine** derivatives is crucial for confirming their chemical structures and understanding their electronic properties. While a single comprehensive study detailing a wide array of these specific derivatives is not readily available in the public domain, we can infer the expected spectral characteristics based on related pyrimidine structures.

Table 1: Spectroscopic Data for **4-Amino-2,6-dimethoxypyrimidine** and Representative Derivatives (Hypothetical Data for Illustrative Purposes)

Compound	Molecular Formula	MW	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (ν, cm ⁻¹)	MS (m/z)
4-Amino-2,6-dimethoxy-pyrimidine	C ₆ H ₉ N ₃ O ₂	155.15	5.35 (s, 1H, H-5), 3.85 (s, 6H, 2xOCH ₃), 6.50 (br s, 2H, NH ₂)	172.0 (C2, C6), 163.0 (C4), 78.0 (C5), 54.0 (OCH ₃)	3300-3150 (N-H), 1640 (C=N), 1580 (C=C), 1250 (C-O)	155 (M ⁺)
Derivative A (N-benzyl)	C ₁₃ H ₁₅ N ₃ O ₂	245.28	7.20-7.40 (m, 5H, Ar-H), 5.40 (s, 1H, H-5), 4.50 (d, 2H, CH ₂), 3.90 (s, 6H, 2xOCH ₃), 5.80 (t, 1H, NH)	172.1, 163.2, 138.0, 128.5, 127.8, 127.5, 78.5, 54.2, 48.0	3350 (N-H), 1635 (C=N), 1575 (C=C), 1245 (C-O)	245 (M ⁺)
Derivative B (Schiff Base with Benzaldehyde)	C ₁₃ H ₁₃ N ₃ O ₂	243.26	8.50 (s, 1H, N=CH), 7.40-7.90 (m, 5H, Ar-H), 5.50 (s, 1H, H-5), 3.95 (s, 6H, 2xOCH ₃)	172.5, 164.0, 160.0, 136.0, 131.0, 129.0, 128.8, 79.0, 54.5	1620 (C=N), 1570 (C=C), 1255 (C-O)	243 (M ⁺)

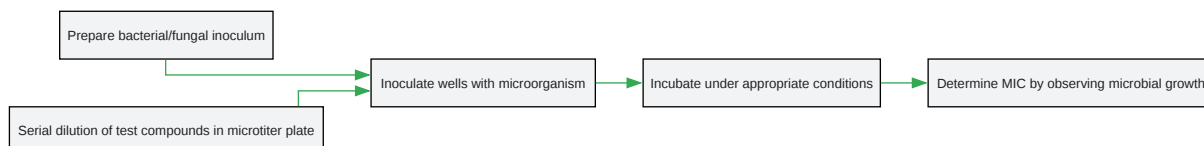
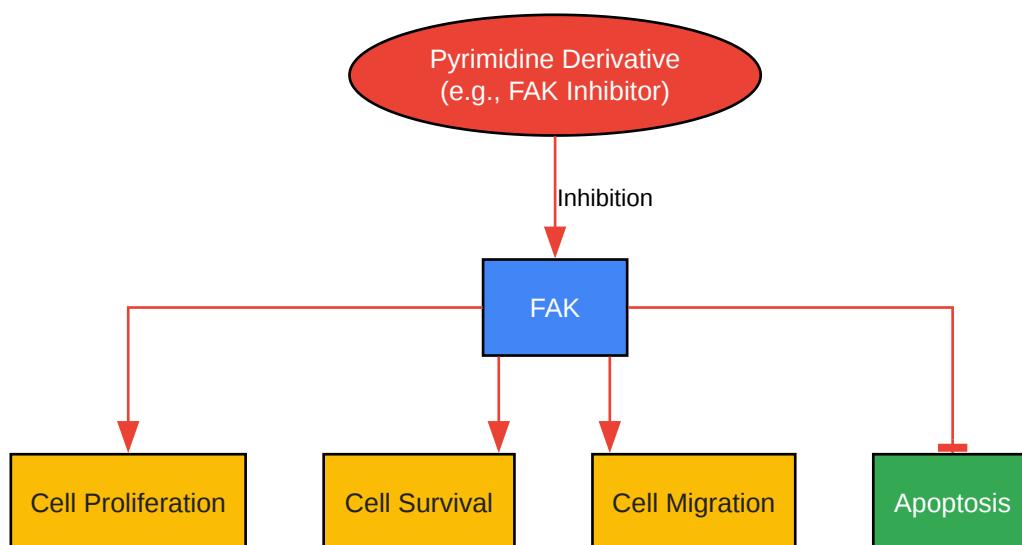
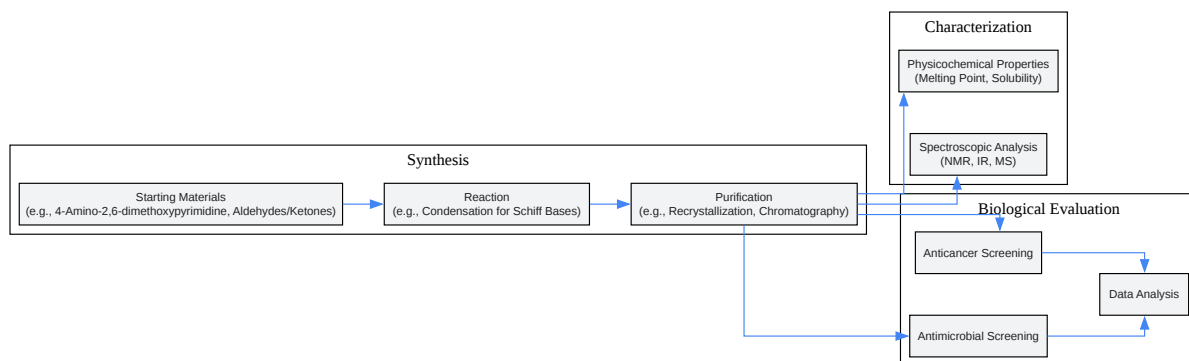
Note: The data for Derivatives A and B are hypothetical and intended to illustrate the expected shifts and patterns based on the introduction of different substituents. Actual experimental data should be obtained for accurate characterization.

Synthesis of 4-Amino-2,6-dimethoxypyrimidine Derivatives

The synthesis of the parent compound, **4-amino-2,6-dimethoxypyrimidine**, has been described through various methods, often involving the cyclization of cyanoacetate and urea followed by methylation.^[2] Derivatives can then be prepared through modification of the amino group.

General Synthesis Workflow

The logical workflow for the synthesis and characterization of N-substituted **4-Amino-2,6-dimethoxypyrimidine** derivatives typically involves a multi-step process.



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References

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